N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-6-carboxamide
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Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-6-carboxamide is a compound that features both an imidazole and an indole moiety Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms, while indoles are bicyclic structures consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-6-carboxamide typically involves the formation of the imidazole and indole rings followed by their coupling. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild conditions using nickel-catalyzed addition to nitriles . The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole and indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the indole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Histidine: Contains an imidazole ring and is an essential amino acid.
Tryptophan: Contains an indole ring and is a precursor to serotonin.
Cimetidine: An imidazole-containing drug used to treat ulcers.
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-6-carboxamide is unique due to its combination of both imidazole and indole moieties, which allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity .
Properties
Molecular Formula |
C15H16N4O |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-19-7-5-11-2-3-12(8-14(11)19)15(20)17-6-4-13-9-16-10-18-13/h2-3,5,7-10H,4,6H2,1H3,(H,16,18)(H,17,20) |
InChI Key |
QUWLOFAYQSEWPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
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